Superior Copper Diffusion Barrier Performance at Elevated Temperatures
In a direct comparison of copper diffusion barrier performance, a 15-nm-thick CVD-W2N film prevented copper diffusion up to 600°C, failing only at 620°C. This is significantly more thermally robust than sputtered Ti (20 nm, fails at 400-450°C), Ta (20 nm, fails at 550-575°C), and even TaN (20 nm, fails at 650-700°C) [1]. Furthermore, a CVD-W barrier failed at 525-550°C [1]. This quantifies the superior thermal budget tolerance offered by WNx for back-end-of-line (BEOL) semiconductor processing.
| Evidence Dimension | Cu Diffusion Barrier Failure Temperature |
|---|---|
| Target Compound Data | 600°C (15 nm film) |
| Comparator Or Baseline | Ti: 400-450°C (20 nm); Ta: 550-575°C (20 nm); TaN: 650-700°C (20 nm); CVD-W: 525-550°C (15 nm) |
| Quantified Difference | WNx withstands 50-200°C higher temperature than Ti and Ta, and is comparable to TaN but outperforms pure W. |
| Conditions | Annealed for 1h in Ar; Cu/barrier/substrate structure. WNx deposited by CVD at 430°C. |
Why This Matters
For semiconductor fabrication, a higher barrier failure temperature enables integration with subsequent high-temperature processing steps, increasing yield and device reliability.
- [1] Diffusion barrier properties of metalorganic chemical vapor deposition -WNx compared with other barrier materials. J. Vac. Sci. Technol. B, 2004. View Source
